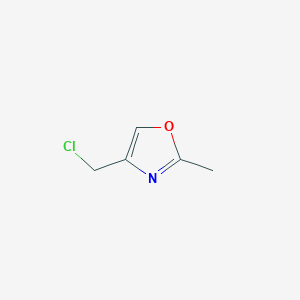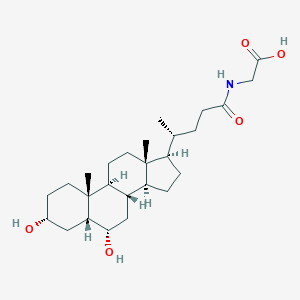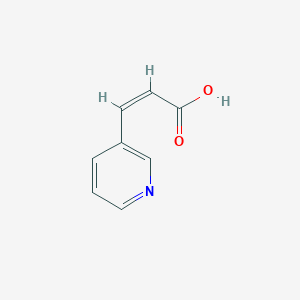
(Z)-3-(Pyridin-3-yl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-Pyridin-3-ylprop-2-enoic acid is an organic compound characterized by the presence of a pyridine ring attached to a propenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(Pyridin-3-yl)acrylic acid typically involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine derivatives.
Reduction: Reduction of the double bond can yield saturated derivatives.
Substitution: Electrophilic substitution reactions can occur on the pyridine ring, leading to various substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyridine-3-carboxylic acid derivatives.
Reduction: 3-pyridinylpropanoic acid.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
Chemistry: (Z)-3-Pyridin-3-ylprop-2-enoic acid is used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities. It serves as a precursor for the synthesis of drug candidates.
Industry: In the industrial sector, (Z)-3-(Pyridin-3-yl)acrylic acid is used in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-3-(Pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structural modifications. The pyridine ring plays a crucial role in binding to active sites, while the propenoic acid moiety can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
- 3-Pyridinylacrylic acid
- 3-Pyridinylpropanoic acid
- 3-Pyridinylmethanoic acid
Comparison: Compared to these similar compounds, (Z)-3-(Pyridin-3-yl)acrylic acid exhibits unique reactivity due to the presence of the conjugated double bond in the propenoic acid moiety. This feature enhances its ability to participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the (Z)-configuration imparts specific stereochemical properties that can influence its biological activity and interactions with molecular targets.
Properties
CAS No. |
155170-47-1 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
(Z)-3-pyridin-3-ylprop-2-enoic acid |
InChI |
InChI=1S/C8H7NO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-6H,(H,10,11)/b4-3- |
InChI Key |
VUVORVXMOLQFMO-ARJAWSKDSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C\C(=O)O |
SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)O |
Synonyms |
2-Propenoicacid,3-(3-pyridinyl)-,(Z)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


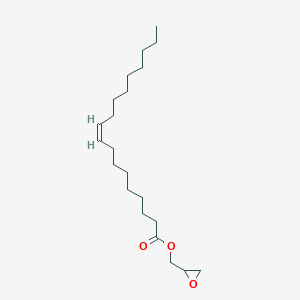
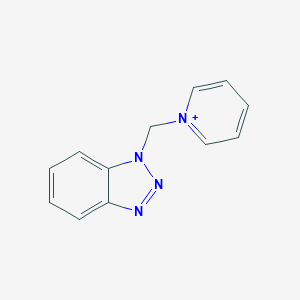

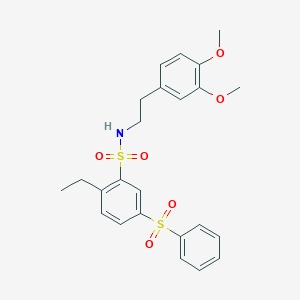
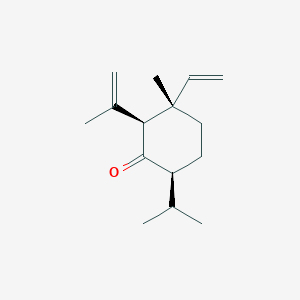
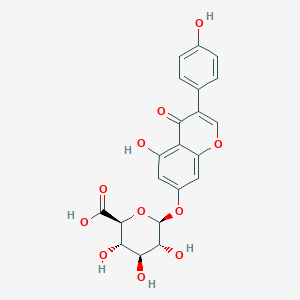
![4-[(1S,2R)-3,3-dimethyl-2-(3-oxobutyl)cyclobutyl]pent-4-enenitrile](/img/structure/B136076.png)
![1-[4-[2-(dimethylamino)ethoxy]phenyl]-N-methylpropan-2-amine;oxalic acid](/img/structure/B136081.png)
![2-[(6-HYDROXY-2-NAPHTHALENYL)OXY]ACETIC ACID](/img/structure/B136082.png)
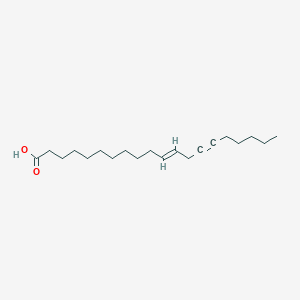
![2-(5-methyl-1H-pyrazol-1-yl)-1H-benzo[d]imidazole](/img/structure/B136085.png)
